3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of pyridine, thiophene, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the pyridin-3-yloxy group: This can be achieved by reacting pyridine-3-ol with an appropriate halogenating agent to form the pyridin-3-yloxy intermediate.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Coupling of the thiophen-2-ylmethyl group: The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions using thiophen-2-ylmethyl halides.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-3-yloxy)-N-(phenylmethyl)azetidine-1-carboxamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(16-8-13-4-2-6-20-13)17-9-12(10-17)19-11-3-1-5-15-7-11/h1-7,12H,8-10H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNFOLFVXCIODJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.